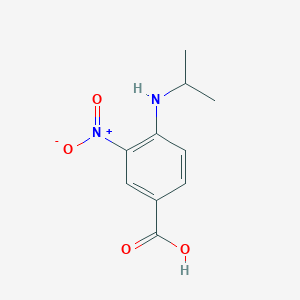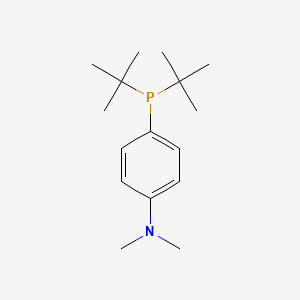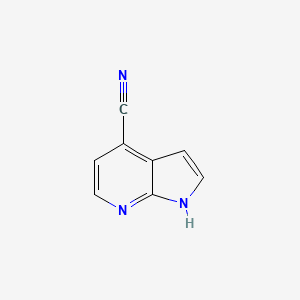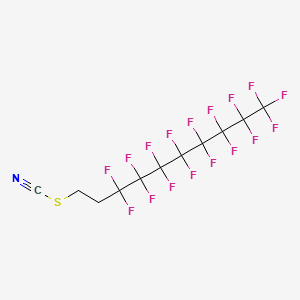
2',2,2,5'-Tetramethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',2,2,5'-Tetramethylpropiophenone is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies can provide insight into its potential characteristics and applications. For instance, the use of 2-hydroxy-2-methylpropiophenone in palladium-catalyzed reactions suggests that substituted propiophenones can undergo complex transformations, which may be relevant for the synthesis and reactivity of 2',2,2,5'-Tetramethylpropiophenone .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of reagents for phosphitylation in quantitative NMR analysis , the reaction of halogenated thiophenes with chlorodimethylsilane , and electrochemical methods for producing biphenols . These methods indicate that the synthesis of 2',2,2,5'-Tetramethylpropiophenone could potentially be achieved through similar strategies, such as halogenation followed by a Grignard reaction or electrochemical synthesis, depending on the desired functional groups and the starting materials available.
Molecular Structure Analysis
The molecular structure of compounds similar to 2',2,2,5'-Tetramethylpropiophenone can be determined using techniques like single-crystal X-ray diffractometer data . The crystal structure analysis of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reveals an orthorhombic space group with specific lattice constants, which provides a detailed understanding of the molecular geometry and electron distribution . This suggests that the molecular structure of 2',2,2,5'-Tetramethylpropiophenone could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2',2,2,5'-Tetramethylpropiophenone can be quite diverse. For example, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides, leading to C-C and C-H bond cleavages . This indicates that 2',2,2,5'-Tetramethylpropiophenone might also participate in complex chemical reactions, potentially leading to the formation of new C-C bonds or functionalization at specific positions on the aromatic ring.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2',2,2,5'-Tetramethylpropiophenone are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of tetramethyl groups in the structure of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene significantly affects its electronic properties and UV spectroscopy profile . This suggests that the tetramethyl groups in 2',2,2,5'-Tetramethylpropiophenone could similarly influence its physical and chemical properties, such as solubility, boiling point, and electronic absorption, which are important for its potential applications in materials science or organic synthesis.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Phenolic compounds like Chlorogenic Acid (CGA) and Thymol have been extensively studied for their pharmacological properties. CGA, a phenolic acid found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid metabolism and glucose in metabolic disorders (Naveed et al., 2018). Thymol, another phenolic compound, shows potential for therapeutic use against various diseases due to its anti-inflammatory, antioxidant, antihyperlipidemic, and membrane stabilization effects (Nagoor Meeran et al., 2017).
Materials Science
In materials science, nature-inspired phenolic chemistries are utilized for the engineering of advanced materials due to their adhesive and cohesive properties. The spatial and temporal control over phenolic chemistries allows for predictable material structures and properties, with applications in energy, catalysis, and biomedicine (Jia et al., 2021).
Environmental Science
Phenolic compounds are also of interest in environmental sciences, particularly in studies related to novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including phenolic flame retardants (Zuiderveen et al., 2020).
Wirkmechanismus
The mechanism of action for 2’,2,2,5’-Tetramethylpropiophenone is not explicitly mentioned in the available resources. As a photoinitiator used in radical polymerization reactions, it likely absorbs light and undergoes a chemical reaction to produce radicals.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPMIFXUCYUHTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557290 |
Source


|
| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2,5'-Tetramethylpropiophenone | |
CAS RN |
66390-56-5 |
Source


|
| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

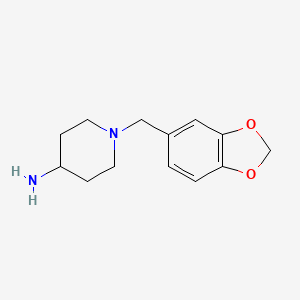
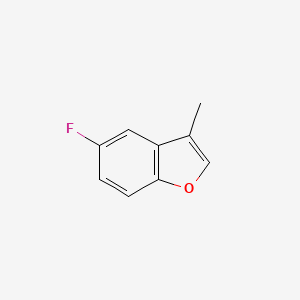
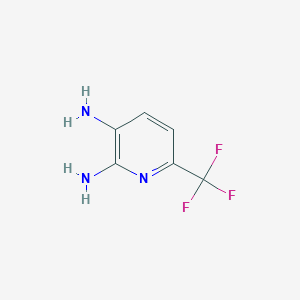
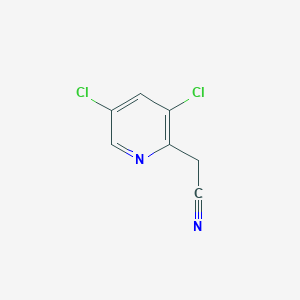

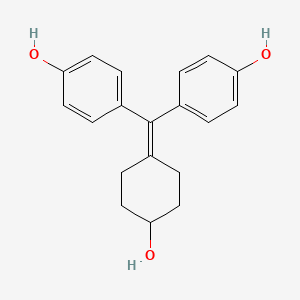
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)

